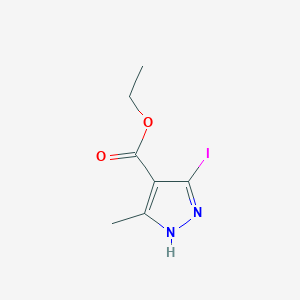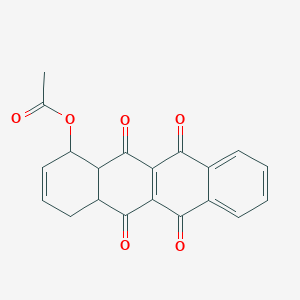
1-(4-Aminophenyl)-2-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-2-phenylethan-1-one is an organic compound with a molecular formula of C14H13NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a phenylethanone structure. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with aniline in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation with palladium on carbon as a catalyst is a preferred method due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of acylated or sulfonated derivatives.
科学的研究の応用
1-(4-Aminophenyl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
4-Aminoacetophenone: Similar structure but lacks the phenylethanone moiety.
4-Aminobenzophenone: Contains a benzophenone structure instead of phenylethanone.
4-Aminophenylacetic acid: Features an acetic acid group instead of the ethanone group.
Uniqueness: 1-(4-Aminophenyl)-2-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H13NO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChIキー |
APXKGQJEDWAHDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

